molecular formula C15H22ClN3O B13965130 Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride

Cat. No.: B13965130
M. Wt: 295.81 g/mol
InChI Key: OEIHRMUPHDPLAG-UHFFFAOYSA-N
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Description

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the piperidine ring, along with the cyclopropyl and pyridinyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and other functional groups enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties.

    Cyclopropyl-containing compounds: The presence of the cyclopropyl group imparts unique steric and electronic effects.

    Pyridinyl-containing compounds: These compounds are known for their aromaticity and potential biological activities.

Uniqueness

Piperidine-4-carboxylic acid cyclopropyl-pyridin-4-ylmethyl-amide hydrochloride stands out due to the combination of its functional groups, which confer distinct chemical and biological properties. The interplay between the piperidine ring, cyclopropyl group, and pyridinyl moiety makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-cyclopropyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c19-15(13-5-9-17-10-6-13)18(14-1-2-14)11-12-3-7-16-8-4-12;/h3-4,7-8,13-14,17H,1-2,5-6,9-11H2;1H

InChI Key

OEIHRMUPHDPLAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=NC=C2)C(=O)C3CCNCC3.Cl

Origin of Product

United States

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